

A Technical Guide to the Potential Research Applications of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275

[Get Quote](#)

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern chemical research, particularly in medicinal chemistry and materials science.[1][2] Its inherent ring strain of approximately 26 kcal/mol imparts unique reactivity, making cyclobutane derivatives versatile intermediates for complex molecular architectures.[3] This guide explores the untapped potential of **2-propylcyclobutanone** (CAS No. 34995-23-8), a sparsely documented yet promising chemical entity.[4] We will delineate its core chemical properties, propose robust synthetic strategies, and, most importantly, provide a forward-looking perspective on its application in drug discovery as a three-dimensional fragment, a precursor for novel bioactive compounds, and a versatile intermediate for strategic ring-expansion reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strained-ring systems for next-generation molecular innovation.

Introduction: The Strategic Value of a Strained Ring System

Cyclobutane rings are foundational structural units in a variety of natural products, including bioactive lignans and alkaloids.[5][6][7] In drug development, their incorporation offers a pathway to escape the "flatland" of predominantly sp²-hybridized molecules, providing distinct three-dimensional vectors that can improve pharmacological properties.[1] The puckered, non-planar structure of the cyclobutane ring can enhance binding affinity, improve metabolic

stability, and serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or phenyl moieties.[8][9]

2-Propylcyclobutanone stands as a particularly interesting building block. The cyclobutanone core provides a locus of reactivity, driven by ring strain and the electrophilic carbonyl group.[10] The 2-propyl substituent offers a lipophilic handle and a non-polar vector that can be exploited for probing hydrophobic pockets in biological targets or for directing subsequent synthetic transformations. This guide will illuminate the key research avenues where this molecule can serve as a powerful synthetic tool.

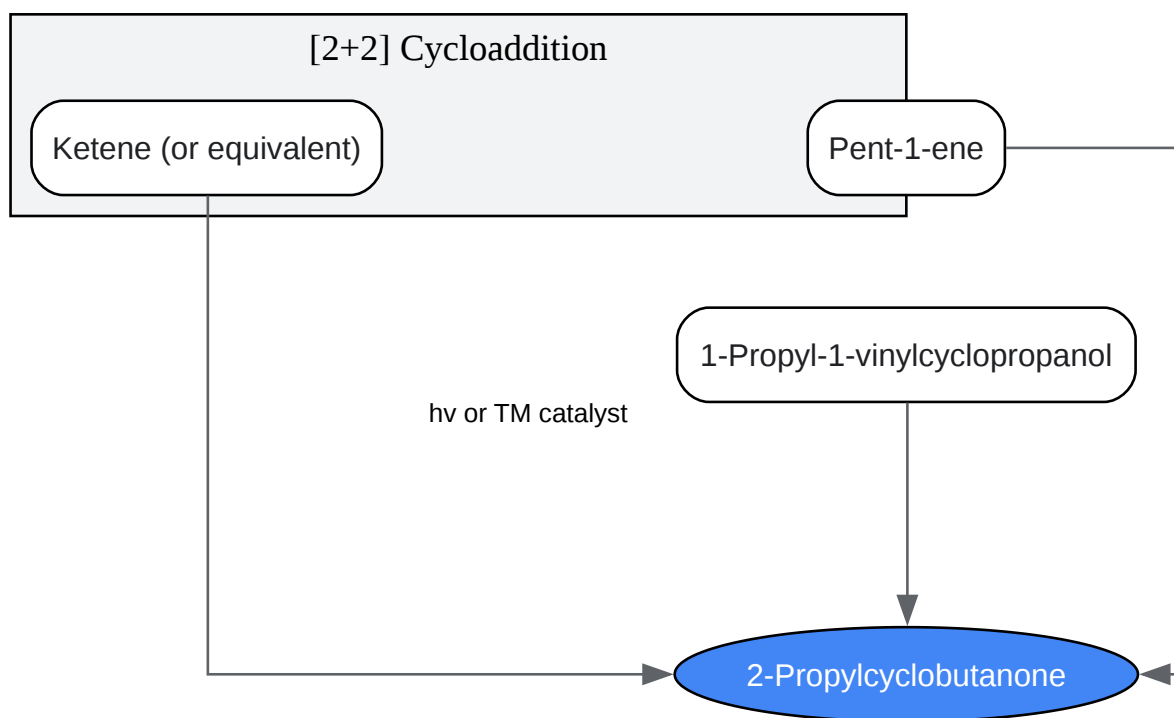
Physicochemical Profile and Synthesis

A thorough understanding of a molecule's properties is paramount for its application. The key physicochemical data for **2-propylcyclobutanone** are summarized below.

Property	Value	Source
CAS Number	34995-23-8	[4][11]
Molecular Formula	C ₇ H ₁₂ O	[12]
Molecular Weight	112.17 g/mol	[12]
Boiling Point	73-75 °C (at 100 Torr)	[11]
Density (Predicted)	0.922 ± 0.06 g/cm ³	[11]
IUPAC Name	2-propylcyclobutan-1-one	[12]

Synthetic Strategies

The synthesis of 2-substituted cyclobutanones is well-established in the literature, primarily relying on [2+2] cycloaddition reactions or ring expansions of smaller systems.[13][14] These methods provide reliable access to the core scaffold.



[Click to download full resolution via product page](#)

Caption: Primary synthetic routes to **2-propylcyclobutanone**.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol describes a representative synthesis of **2-propylcyclobutanone** from pent-1-ene and a ketene equivalent, dichloroacetyl chloride, followed by reductive dehalogenation.

Materials:

- Pent-1-ene
- Dichloroacetyl chloride
- Triethylamine (Et₃N)
- Zinc dust (activated)
- Ammonium chloride (NH₄Cl)

- Diethyl ether (anhydrous)
- Hexane (anhydrous)
- Glacial acetic acid

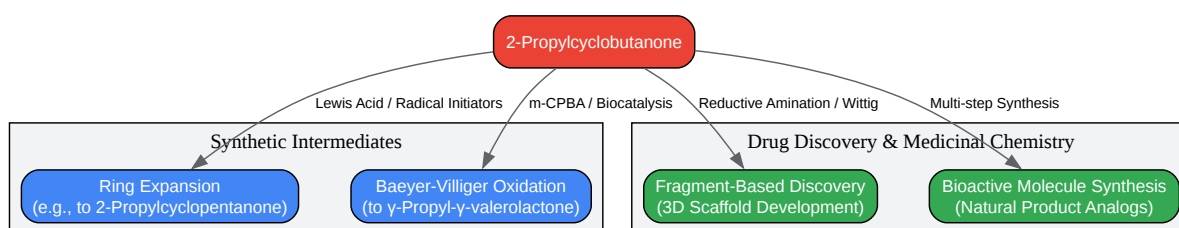
Procedure:

- Cycloaddition:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous hexane and an excess of pent-1-ene.
 - Cool the solution to 0 °C in an ice bath.
 - In a separate dropping funnel, prepare a solution of dichloroacetyl chloride and triethylamine in anhydrous hexane.
 - Add the dichloroacetyl chloride/triethylamine solution dropwise to the stirred pent-1-ene solution over 2 hours, maintaining the temperature at 0 °C. The triethylamine neutralizes the HCl byproduct, allowing for the in-situ formation of dichloroketene.
 - After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
 - Filter the reaction mixture to remove triethylammonium chloride salts and concentrate the filtrate under reduced pressure to yield the crude dichlorocyclobutanone adduct.
- Dechlorination:
 - Dissolve the crude adduct in a mixture of diethyl ether and glacial acetic acid.
 - Add activated zinc dust portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 30 °C with an ice bath if necessary.
 - Monitor the reaction by TLC or GC-MS until the starting material is consumed.
 - Filter the reaction mixture through a pad of celite to remove excess zinc.

- Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification & Validation:
 - Purify the resulting crude oil by fractional distillation under reduced pressure or by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
 - The final product, **2-propylcyclobutanone**, should be validated by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The disappearance of the C-Cl signals and the appearance of new aliphatic proton signals in the NMR spectrum serve as key validation points.

Potential Research Applications

The synthetic utility of **2-propylcyclobutanone** stems from its unique combination of a strained ring and a functional handle. Below, we detail its most promising research applications.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations and applications of **2-propylcyclobutanone**.

Application 1: A Versatile Synthetic Intermediate

The high ring strain makes the cyclobutanone ring susceptible to strategic cleavage and rearrangement, providing access to more complex structures.^[10]

- **Ring Expansion Reactions:** This is arguably the most powerful application. Cyclobutanones can undergo ring expansion to form cyclopentanones and other larger ring systems, which are ubiquitous in pharmaceuticals and natural products.[15] Free radical-mediated ring expansions, for instance, offer a reliable method to convert **2-propylcyclobutanone** into 2-propylcyclopentanone, a valuable fragrance and flavor intermediate.[16][17] This transformation leverages the relief of ring strain as a thermodynamic driving force.[16]
- **Baeyer-Villiger Oxidation:** The oxidation of cyclobutanones provides regioselective access to γ -lactones.[10] Applying this to **2-propylcyclobutanone** would yield γ -propyl- γ -valerolactone. This reaction can be achieved with classic peroxy acids (like m-CPBA) or through modern biocatalytic methods, which offer high enantioselectivity.[14][18] These lactones are crucial building blocks for polymers, solvents, and biologically active molecules.

Application 2: A Scaffold for Drug Discovery

The cyclobutane core is an underutilized three-dimensional scaffold in fragment-based drug discovery (FBDD).[2]

- **Fragment Library Development:** **2-Propylcyclobutanone** is an ideal starting point for a novel fragment library. Its molecular weight (112.17 g/mol) and calculated LogP (1.5) fit well within the "Rule of Three" for fragment design.[12] The ketone functionality allows for rapid diversification through reactions like reductive amination, Wittig olefination, or Grignard additions, introducing vectors for fragment growth. The propyl group itself serves as an initial hydrophobic probe.



[Click to download full resolution via product page](#)

Caption: Workflow for utilizing **2-propylcyclobutanone** in fragment-based drug discovery.

- **Bioisosteric Replacement and Scaffolding:** In lead optimization, a cyclobutane ring can serve as a rigid, 3D-bioisostere for more flexible alkyl chains or planar aromatic rings, often

improving metabolic stability and altering the vectoral presentation of substituents.[1] The **2-propylcyclobutanone** scaffold could be used to synthesize analogs of known drugs to explore new intellectual property space and enhance pharmacokinetic profiles. For example, recent studies have shown cyclobutane-based derivatives to be potent inhibitors of enzymes like acetyl-CoA carboxylase.[9]

Application 3: Precursor for Fragrance and Flavor Compounds

While less explored for cyclobutanones compared to their cyclopentanone and cyclohexanone counterparts, alkyl-substituted cyclic ketones are a well-known class of fragrance compounds.[19][20] 2-Propylcyclopentanone, accessible via ring expansion, is a known fragrance ingredient.[17][21] A direct investigation into the olfactory properties of **2-propylcyclobutanone** itself is a valid research avenue. Its unique strained structure may confer novel scent characteristics not found in other cyclic ketones.

Protocol: Radical-Mediated Ring Expansion

This protocol details the conversion of **2-propylcyclobutanone** to 2-propylcyclopentanone, demonstrating its utility as a synthetic intermediate.

Materials:

- **2-Propylcyclobutanone**
- Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
- Hexamethylphosphoramide (HMPA)
- tert-Butanol
- Tetrahydrofuran (THF, anhydrous)
- Saturated aqueous sodium thiosulfate
- Saturated aqueous sodium bicarbonate
- Diethyl ether

Procedure:

- Reaction Setup:
 - To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
 - Add HMPA and tert-Butanol to the flask.
 - Add the 0.1 M solution of samarium(II) iodide dropwise until the characteristic deep blue color persists, indicating the reaction environment is free of trace oxidants.
- Ring Expansion:
 - In a separate flask, prepare a solution of **2-propylcyclobutanone** in a minimal amount of anhydrous THF.
 - Slowly add the cyclobutanone solution to the stirred SmI_2 solution at -78 °C. The blue color will fade as the reaction proceeds. Continue adding SmI_2 solution to maintain a slight excess (persistent blue/green color).
 - The mechanism involves single-electron transfer from SmI_2 to the carbonyl, generating a ketyl radical which undergoes β -scission of the strained cyclobutane ring, followed by a second reduction and protonation to yield the ring-expanded product.
 - Monitor the reaction by GC-MS.
- Workup and Purification:
 - Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
 - Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Validation:

- Purify the crude product by flash chromatography.
- Confirm the structure of 2-propylcyclopentanone via NMR and IR spectroscopy. A key validation point in the IR spectrum is the shift of the carbonyl stretch to a lower wavenumber (approx. 1745 cm^{-1}) compared to the starting cyclobutanone (approx. 1785 cm^{-1}), which is characteristic of the reduced ring strain in the five-membered ring.

Conclusion and Future Outlook

2-Propylcyclobutanone represents a molecule of significant, yet largely unexplored, potential. Its true value lies not in its direct application, but in its role as a versatile and powerful building block. The inherent reactivity of the strained ketone provides a gateway to a diverse range of molecular architectures, from larger carbocycles and lactones to complex, three-dimensional fragments for drug discovery. For researchers in medicinal chemistry, organic synthesis, and materials science, **2-propylcyclobutanone** offers a unique opportunity to build novel molecular complexity from a simple, accessible core. Future research should focus on developing enantioselective syntheses of this chiral molecule and systematically exploring its derivatization to populate fragment libraries and create novel bioactive compounds.

References

- CUTM Courseware. (n.d.). Preparation and Chemical Properties of Cyclopropane and Cyclobutane.
- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction.
- National Center for Biotechnology Information. (n.d.). **2-Propylcyclobutanone**. PubChem Compound Database.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
- Lee, H. Y. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate.
- Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Slideshare. (n.d.). Paterno buch reaction.
- ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction.
- Organic Letters. (2018). Ring-Enlargement of in Situ Generated Cyclopropanones by the Reaction with Sulfonium Ylides: One-Pot Synthesis of Cyclobutanones. ACS Publications.

- Journal of the American Chemical Society. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC - NIH.
- Chemical Science. (2017). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. RSC Publishing.
- Molecules. (2010). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC - NIH.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
- The Journal of Organic Chemistry. (1992). Free radical ring expansion of fused cyclobutanones. American Chemical Society.
- Chemistry. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
- Journal of the American Chemical Society. (2022). Enantioselective Paternò-Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ACS Publications.
- Photochemical & Photobiological Sciences. (2004). The Paternò-Büchi reaction – a comprehensive review. RSC Publishing.
- ResearchGate. (n.d.). Scheme 2. Cyclobutanone-based ring expansions and annulations.
- Journal of Medicinal Chemistry. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ACS Publications.
- Mini-Reviews in Medicinal Chemistry. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- LookChem. (n.d.). Cas 34995-23-8, **2-Propylcyclobutanone**.
- ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis.
- Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate.
- ResearchGate. (n.d.). Biocatalytic desymmetrization of cyclobutanone 18 according to Furstoss. Bn=benzyl.
- Journal of the American Chemical Society. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central.
- LookChem. (n.d.). Cas 1193-70-0, **2-Propylcyclopentanone**.
- Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis.
- National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1-propenyl)cyclobutanone. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Propylcyclopentanone. PubChem Compound Database.

- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC.
- Catalysis Today. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO₂ catalyst.
- National Center for Biotechnology Information. (n.d.). 2-Methylpropylcyclobutane. PubChem Compound Database.
- Google Patents. (1980). EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
- The Good Scents Company. (n.d.). 2-pentanone methyl propyl ketone.
- Beilstein Journal of Organic Chemistry. (2014). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. PMC - NIH.
- Library and Archives Canada. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. baranlab.org [baranlab.org]
- 4. 2-Propylcyclobutanone;34995-23-8, CasNo.34995-23-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 6. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Propylcyclobutanone | 34995-23-8 [chemicalbook.com]
- 12. 2-Propylcyclobutanone | C₇H₁₂O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lookchem.com [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pure.rug.nl [pure.rug.nl]
- 20. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Propylcyclopentanone | C₈H₁₄O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Potential Research Applications of 2-Propylcyclobutanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12095275#potential-research-applications-of-2-propylcyclobutanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com